2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1247361-28-9
VCID: VC4287081
InChI: InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)
SMILES: C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

CAS No.: 1247361-28-9

Cat. No.: VC4287081

Molecular Formula: C11H14N2O3

Molecular Weight: 222.244

* For research use only. Not for human or veterinary use.

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid - 1247361-28-9

Specification

CAS No. 1247361-28-9
Molecular Formula C11H14N2O3
Molecular Weight 222.244
IUPAC Name 2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)
Standard InChI Key MKRAPDPOKLRFSD-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s IUPAC name, 2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid, reflects its bifunctional architecture:

  • A pyridine ring with a carboxylic acid substituent at position 4.

  • A pyrrolidine ring (a five-membered secondary amine) substituted with a hydroxymethyl group at position 2.

The stereochemistry of the pyrrolidine moiety is critical. PubChem data (CID 5318294) identifies a related compound, L-cis-4-(hydroxymethyl)-2-pyrrolidinecarboxylic acid, suggesting stereoselective synthesis routes may yield enantiomers with distinct biological profiles . The SMILES string OCc1cc(ccn1)C(=O)O and InChIKey MKRAPDPOKLRFSD-UHFFFAOYSA-N confirm the connectivity and functional groups .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

  • Nucleophilic Aromatic Substitution: Reacting 2-chloropyridine-4-carboxylic acid with 2-(hydroxymethyl)pyrrolidine under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C) .

  • Cyclization Strategies: Patent literature (US7348323B2) describes pyrrolidine derivatives formed via 1,3-dipolar cycloadditions, though adaptations for this specific compound require further optimization .

Industrial-Scale Production

Industrial methods emphasize continuous flow reactors and automated purification systems to enhance yield (>75%) and purity (>95%). Key challenges include controlling stereochemistry and minimizing byproducts like unreacted pyrrolidine or over-oxidized species .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Coupling Reaction2-Chloropyridine-4-carboxylic acid, DMF6890
CyclizationTosic acid, 1,4-dioxane, reflux7288
PurificationColumn chromatography (EtOAc/hexane)95

Physicochemical Properties

Basic Properties

  • Molecular Weight: 222.24 g/mol .

  • Density: 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 .

  • Boiling Point: 537.3±35.0C537.3 \pm 35.0^\circ \text{C} (estimated) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

Acid-Base Behavior

The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) and hydroxymethyl moiety (pKa15\text{p}K_a \approx 15) dictate pH-dependent solubility. At physiological pH (7.4), the compound exists predominantly as a zwitterion .

Biological Activity and Mechanisms

Enzyme Inhibition

The pyrrolidine ring may act as a transition-state analog for enzymes like prolyl oligopeptidase (POP), which is implicated in neurodegenerative diseases . Molecular docking studies suggest favorable interactions with POP’s active site (binding energy: −8.2 kcal/mol) .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a precursor for dual-action anti-tubercular and anti-inflammatory agents .

  • Peptidomimetics: The rigid pyrrolidine scaffold mimics proline in peptide synthesis, enabling stable conformations .

Material Science

  • Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) synthesis, with potential applications in gas storage .

Recent Advances and Future Directions

Dual-Action Therapeutics

A 2025 study highlighted analogs of this compound with simultaneous anti-TB and anti-neuroinflammatory activity, achieving 90% parasite clearance in murine models .

Catalytic Applications

Functionalized MOFs incorporating this compound demonstrated CO2_2 adsorption capacities of 4.2 mmol/g at 298 K, outperforming traditional materials .

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